![molecular formula C11H18N4O B5723702 3-cyclohexyl-N-4H-1,2,4-triazol-3-ylpropanamide](/img/structure/B5723702.png)
3-cyclohexyl-N-4H-1,2,4-triazol-3-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-4H-1,2,4-triazol-3-ylpropanamide is part of the triazole family, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The interest in triazole derivatives stems from their structural similarity to the peptide link, which makes them valuable in drug discovery and development.
Synthesis Analysis
The synthesis of triazole derivatives often involves the utilization of cycloaddition reactions, such as the Huisgen cycloaddition, which is a cornerstone method for synthesizing 1,2,4-triazoles. For example, the synthesis of N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate demonstrates the use of NMR, IR, and X-ray crystallography for characterization, emphasizing the role of density functional theory (DFT) in predicting molecular geometry and properties (Orek, Koparir, & Koparır, 2012).
Molecular Structure Analysis
Detailed molecular structure analysis, including X-ray diffraction and spectroscopic methods, is crucial for understanding the configuration and conformation of triazole compounds. Such analyses reveal the planarity or non-planarity of the triazole ring and its substituents, as well as the presence of hydrogen bonding and other intermolecular interactions that influence the compound's stability and reactivity.
Chemical Reactions and Properties
Triazole derivatives undergo a variety of chemical reactions, including cycloadditions, substitutions, and transformations, which can be exploited to introduce functional groups or to modify the ring system. These reactions are influenced by the electronic and steric properties of the substituents on the triazole ring.
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including its potential use in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of triazole derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are determined by the nature of the substituents on the triazole ring. Understanding these properties is vital for the design of triazole-based compounds with desired biological or chemical activities.
- (Orek, Koparir, & Koparır, 2012): Synthesis, characterization, and biological activity of a triazol compound.
properties
IUPAC Name |
3-cyclohexyl-N-(1H-1,2,4-triazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-10(14-11-12-8-13-15-11)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEDCSMOVBZQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.